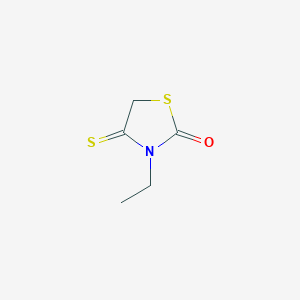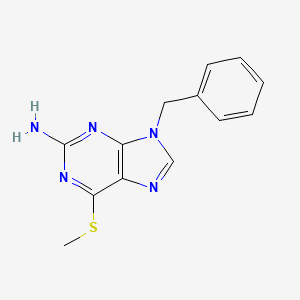
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of acid-mediated cyclization to form the pyrrole ring . Another method involves the oxidative cyclization of β-enaminones, which is a well-studied approach for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of batch reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-(Arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
Uniqueness
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-(2-methylpropyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5(2)4-6-8(12)7(9(13)11-6)10(14)15-3/h5-6,12H,4H2,1-3H3,(H,11,13) |
Clave InChI |
LYCVHPFIPLWLQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=C(C(=O)N1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)







![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)

